

2-Bromo-4-cyclopropylpyridine CAS number

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Compound of Interest

Compound Name: **2-Bromo-4-cyclopropylpyridine**

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An In-Depth Technical Guide to **2-Bromo-4-cyclopropylpyridine** (CAS No. 1086381-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-cyclopropylpyridine**, identified by its Chemical Abstracts Service (CAS) number 1086381-39-6[1]. As a key heterocyclic building block, this compound possesses a unique structural combination of a reactive brominated pyridine core and a cyclopropyl moiety. This document elucidates its physicochemical properties, outlines plausible synthetic strategies, and delves into its core reactivity. Special emphasis is placed on its application in modern medicinal chemistry, particularly as a versatile substrate in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, this guide includes detailed safety and handling protocols, an exemplary experimental procedure, and a curated list of references to support further research and application.

Core Compound Identification and Physicochemical Properties

2-Bromo-4-cyclopropylpyridine is a substituted pyridine derivative. The pyridine ring provides a foundational aromatic and heterocyclic scaffold, while the bromine atom at the 2-position serves as a highly versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation. The cyclopropyl group at the 4-position influences the molecule's

steric and electronic properties, often conferring metabolic stability or desirable conformational constraints in larger, biologically active molecules.

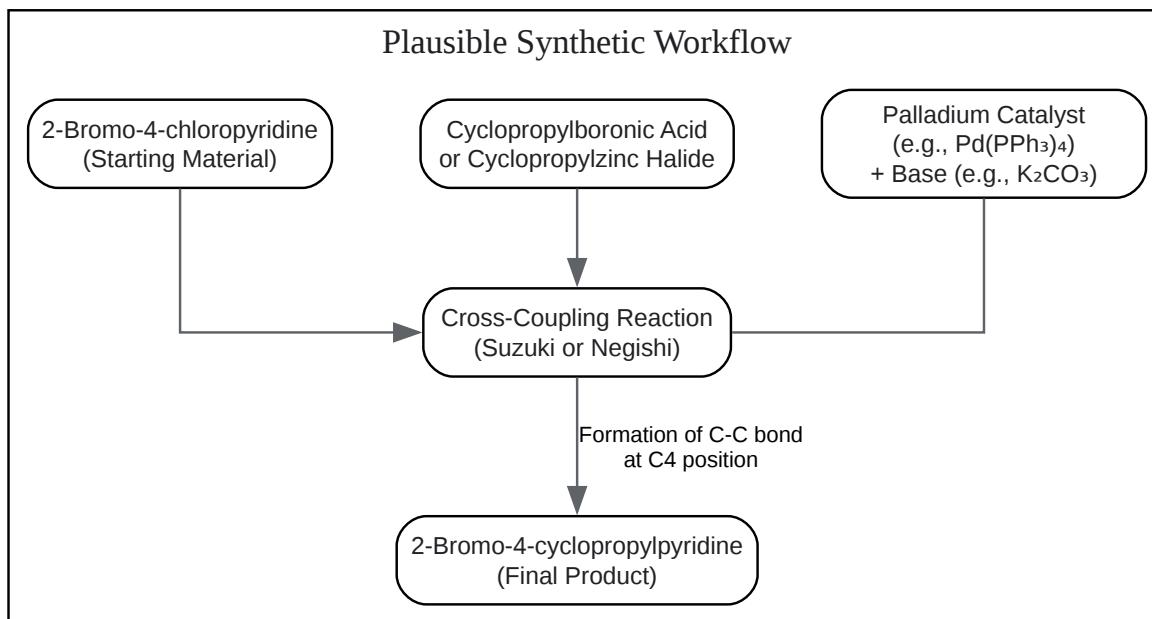
Table 1: Physicochemical Data and Identifiers

Property	Value	Source
CAS Number	1086381-39-6	[1]
Molecular Formula	C ₈ H ₈ BrN	Calculated
Molecular Weight	198.06 g/mol	Calculated
Appearance	Typically a liquid or low-melting solid	Inferred from similar compounds
Boiling Point	Not explicitly available; estimated >200 °C	N/A
SMILES	C1CC1c2ccc(Br)nc2	N/A
InChI Key	InChI=1S/... (Not publicly indexed)	N/A

Synthesis and Strategic Considerations

The synthesis of **2-Bromo-4-cyclopropylpyridine** is not widely detailed in standard literature, but a logical and efficient pathway can be constructed based on established organometallic and heterocyclic chemistry principles. A common strategy involves the modification of a pre-existing pyridine ring.

A plausible synthetic route begins with a readily available starting material like 2,4-dichloropyridine or 2-bromo-4-chloropyridine. The differential reactivity of the halogen atoms allows for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic substitution and can be targeted for a Negishi or Suzuki-Miyaura cross-coupling reaction with a cyclopropyl-metal species (e.g., cyclopropylzinc bromide or cyclopropylboronic acid, respectively) to install the cyclopropyl group.



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Caption: Plausible synthesis of **2-Bromo-4-cyclopropylpyridine**.

The choice of a palladium catalyst and appropriate ligands is critical for achieving high yield and selectivity, minimizing side reactions such as homo-coupling or debromination. This strategic, stepwise functionalization is a cornerstone of modern heterocyclic chemistry.

Core Reactivity and Applications in Drug Discovery

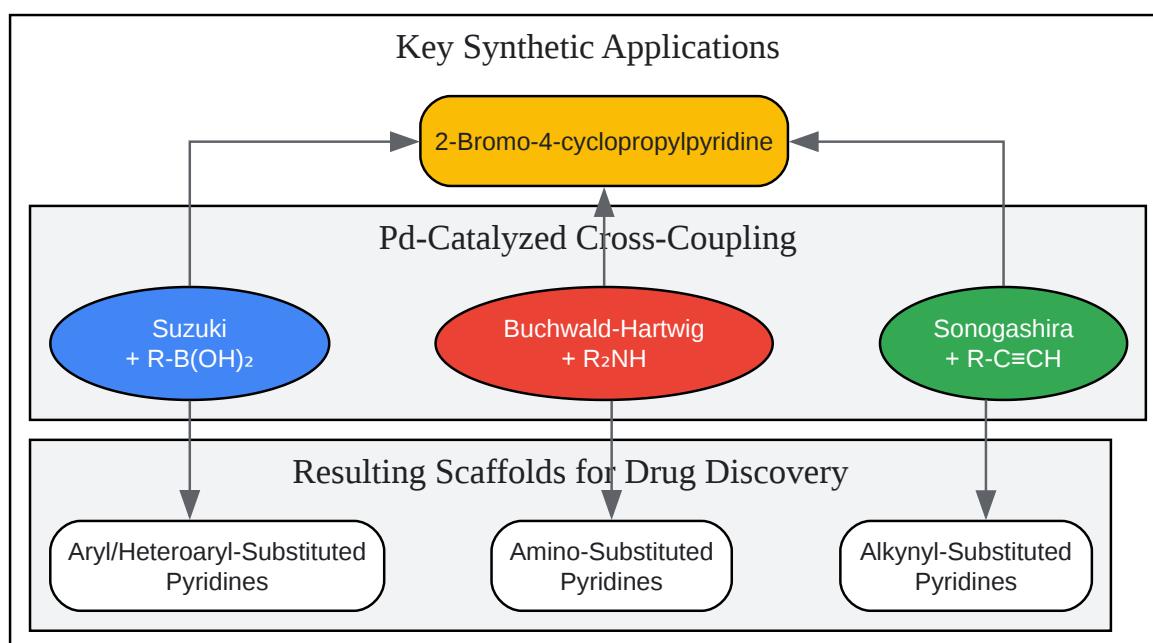
The synthetic utility of **2-Bromo-4-cyclopropylpyridine** is dominated by the reactivity of its carbon-bromine bond. The bromine atom at the 2-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.^{[2][3]}

Key transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amino scaffolds.[4]
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[4]
- Stille Coupling: Reaction with organostannanes.[2]

These reactions allow medicinal chemists to efficiently couple the **2-bromo-4-cyclopropylpyridine** core with a wide array of other molecular fragments, enabling the rapid generation of libraries of novel compounds for biological screening.[2] The pyridine core itself is a "privileged scaffold," appearing in numerous approved drugs, and its derivatives are frequently investigated as kinase inhibitors, anti-infectives, and agents targeting the central nervous system.[3][4][5]



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Caption: Core reactivity of **2-Bromo-4-cyclopropylpyridine**.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Bromo-4-cyclopropylpyridine** is not publicly prevalent, data from structurally similar brominated pyridines provide a strong basis for hazard assessment. Compounds like 2-bromopyridine and 2-bromo-4-chloropyridine are classified as hazardous.^{[6][7]}

Table 2: Anticipated GHS Hazard Classification

Hazard Class	GHS Category	Hazard Statement	Source (Analogous Compounds)
Acute Toxicity, Oral	Category 3 / 4	H301/H302: Toxic or Harmful if swallowed	[8]
Acute Toxicity, Dermal	Category 2	H310: Fatal in contact with skin	[7]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[8]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation	[8]
STOT, Single Exposure	Category 3	H335: May cause respiratory irritation	[8]
Flammable Liquids	Category 4	H227: Combustible liquid	

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[6] Ensure eyewash stations and safety showers are readily accessible.^[6]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

- Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[6]
- General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **2-Bromo-4-cyclopropylpyridine** with an arylboronic acid. It is adapted from standard literature procedures for similar substrates.[3]

Objective: To synthesize 2-Aryl-4-cyclopropylpyridine.

Materials:

- **2-Bromo-4-cyclopropylpyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
- Degassed solvent system (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)

Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-4-cyclopropylpyridine**, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
- Add the palladium catalyst to the flask.
- Add the degassed solvent mixture via syringe.

- Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-Aryl-4-cyclopropylpyridine.

Conclusion

2-Bromo-4-cyclopropylpyridine (CAS: 1086381-39-6) is a valuable and versatile heterocyclic building block for chemical synthesis. Its strategic placement of a reactive bromine atom and a cyclopropyl group on a pyridine scaffold makes it an ideal intermediate for constructing complex molecules, particularly within drug discovery and medicinal chemistry programs. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities.

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